N-[2-(4-chlorophenyl)ethyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide
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Overview
Description
N-[2-(4-chlorophenyl)ethyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide is a compound that belongs to the class of pyrazolo[1,5-a]pyrimidines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chlorophenyl)ethyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves the reaction of 4-chlorophenylethylamine with pyrazolo[1,5-a]pyrimidine-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chlorophenyl)ethyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(4-chlorophenyl)ethyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide has been studied for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of cyclin-dependent kinases (CDKs).
Medicine: Explored for its anticancer properties due to its ability to inhibit cell proliferation.
Industry: Utilized in the development of fluorescent probes and materials for optical applications
Mechanism of Action
The mechanism of action of N-[2-(4-chlorophenyl)ethyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets. For instance, as a CDK inhibitor, it binds to the active site of the enzyme, preventing its interaction with substrates and thereby inhibiting cell cycle progression. This leads to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its CDK inhibitory activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another compound with significant biological activity.
Uniqueness
N-[2-(4-chlorophenyl)ethyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide stands out due to its specific structural features that confer unique biological activities. Its ability to inhibit CDKs with high specificity makes it a valuable compound for anticancer research .
Properties
Molecular Formula |
C15H13ClN4O |
---|---|
Molecular Weight |
300.74 g/mol |
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C15H13ClN4O/c16-12-4-2-11(3-5-12)6-8-18-15(21)13-10-14-17-7-1-9-20(14)19-13/h1-5,7,9-10H,6,8H2,(H,18,21) |
InChI Key |
WTOPAPIMPZGMJB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=CC(=N2)C(=O)NCCC3=CC=C(C=C3)Cl)N=C1 |
Origin of Product |
United States |
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